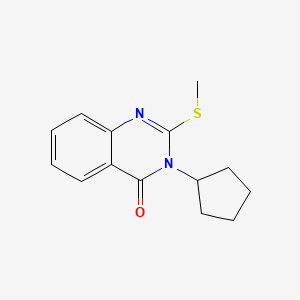
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea, also known as EMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the viral integrase enzyme.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can induce apoptosis, inhibit cell proliferation, and suppress the production of inflammatory cytokines. In vivo studies have shown that N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can reduce tumor growth and inflammation in animal models. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse applications. However, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea also has some limitations, such as its low solubility in water and its potential to form insoluble aggregates in solution. These limitations can be addressed through the use of appropriate solvents and formulation strategies.
Direcciones Futuras
There are several future directions for N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea research, including the development of more efficient synthesis methods, the investigation of its potential applications in nanotechnology and biotechnology, and the exploration of its mechanism of action and signaling pathways. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can also be studied for its potential use as a diagnostic tool or therapeutic agent in various diseases, such as cancer and viral infections.
Métodos De Síntesis
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can be synthesized through various methods, including the reaction between 4-ethylaniline and 3-methylaniline with thiophosgene, the reaction between 4-ethylbenzenesulfonyl chloride and 3-methylbenzenesulfonyl chloride with thiourea, and the reaction between 4-ethylphenylisocyanate and 3-methylphenylisocyanate with thiourea. The yield of N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can be improved through optimization of reaction conditions, such as temperature, solvent, and catalysts.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In agriculture, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been investigated as a plant growth regulator and pesticide. In material science, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been utilized in the synthesis of metal complexes and polymers.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-3-13-7-9-14(10-8-13)17-16(19)18-15-6-4-5-12(2)11-15/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCMRJNRUJLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

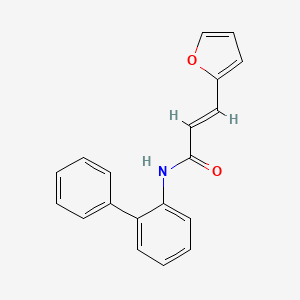

![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
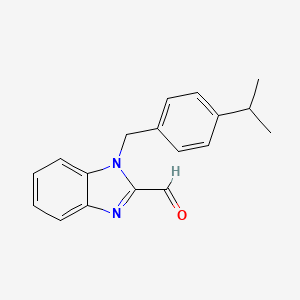
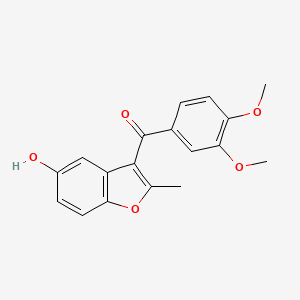
![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)
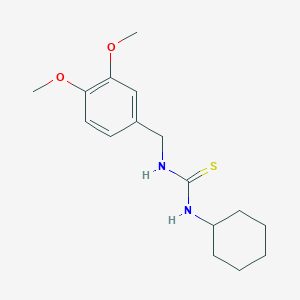
![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
